molecular formula C25H28N2O2 B2535457 N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 575469-74-8

N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2535457
CAS No.: 575469-74-8
M. Wt: 388.511
InChI Key: XZTZLKSAWJKMOV-UHFFFAOYSA-N
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Description

N-(9-Ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a carbazole-based compound with a molecular formula of C₂₄H₂₆N₂O₃ and an average molecular mass of 390.483 g/mol . Its structure features a 9-ethylcarbazole moiety linked to a bicyclo[2.2.1]heptane carboxamide scaffold. Key characteristics include:

  • Stereochemistry: Two undefined stereocenters in the bicycloheptane ring.
  • Functional groups: A carboxamide bridge and a 3-oxo group within the bicyclic system.
  • ChemSpider ID: 2172126 .

This compound’s unique bicyclic framework distinguishes it from other carbazole derivatives, which often incorporate heterocyclic or aromatic substituents.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-5-27-19-9-7-6-8-17(19)18-14-16(10-11-20(18)27)26-22(29)25-13-12-24(4,21(28)15-25)23(25,2)3/h6-11,14H,5,12-13,15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTZLKSAWJKMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C34CCC(C3(C)C)(C(=O)C4)C)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

The compound is synthesized through a multi-step reaction involving derivatives of carbazole and bicyclic structures. The presence of the carbazole moiety contributes to its unique electronic properties and biological activity. The structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₉N₃O
  • Molecular Weight : 295.36 g/mol

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated strong binding affinities to critical viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For example:

CompoundBinding Affinity (kcal/mol)Target Protein
9e-7.62RdRp
9h-7.50Mpro
9i-7.45Spike Protein

These findings suggest that these compounds could serve as potential inhibitors of viral replication pathways .

Antimicrobial Activity

In vitro studies have also shown that related carbazole derivatives possess antimicrobial properties. For instance, a compound derived from 3-amino-9-ethylcarbazole demonstrated notable antimicrobial activity with low cytotoxicity against mouse embryonic fibroblast cells (NIH/3T3), indicating a favorable therapeutic index .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines revealed that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anti-cancer agents with minimal side effects.

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on the synthesis of benzofuran-based triazoles linked to N-(9-ethyl-9H-carbazol-3-yl)acetamide showed promising results in inhibiting SARS-CoV-2 proteins through molecular docking techniques. The compounds were subjected to ADMET analysis, confirming their favorable pharmacokinetic profiles .
  • Antimicrobial Efficacy : Another research evaluated the antimicrobial potential of synthesized carbazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C24H26N4O3C_{24}H_{26}N_{4}O_{3} with a molecular weight of 418.5 g/mol. It features a carbazole moiety, known for its electronic properties, making it suitable for various applications in organic electronics and photonics.

Biological Applications

2.1 Anticancer Activity

Research has demonstrated that compounds derived from carbazole structures exhibit significant anticancer properties. For instance, studies on similar carbazole derivatives have shown efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways such as cell cycle arrest and modulation of apoptotic factors .

2.2 Antimicrobial Properties

N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has potential as an antimicrobial agent. Compounds with similar structures have shown activity against gram-positive and gram-negative bacteria, as well as fungi . The presence of the carbazole ring enhances the interaction with microbial targets, leading to effective inhibition.

2.3 Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that derivatives of carbazole can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Carbazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Various functional groups can be introduced via electrophilic substitution or nucleophilic addition reactions.
  • Amidation Reaction : The final step usually involves the formation of the amide bond through reaction with carboxylic acid derivatives.

The precise conditions and reagents used can significantly affect yield and purity, which are critical for biological testing .

Material Science Applications

4.1 Organic Electronics

Due to its unique electronic properties, this compound is explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport and luminescence makes it a candidate for improving the efficiency of these devices .

4.2 Photonic Applications

The optical properties of this compound also lend themselves to applications in photonics, where it can be utilized in sensors or as a luminescent material due to its ability to emit light upon excitation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carbazole Derivatives

Structural Features and Substituent Variations

The following table highlights structural differences between the target compound and related carbazole derivatives:

Compound Name Molecular Weight Key Substituents/Modifications Biological Activity (if reported) References
N-(9-Ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 390.48 Bicyclo[2.2.1]heptane carboxamide Not explicitly reported
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone ~352.37* 1,3,4-Oxadiazole ring Antimicrobial
9-(9-Ethyl-9H-carbazol-3-yl)-2-(phenoxy)acetamide ~374.43* Phenoxyacetamide side chain Antimicrobial
6-Chloro-2-(9-ethyl-9H-carbazol-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione ~445.88* Naphthalimide-carbazole hybrid Phosphorescence studies
Quinocarbazole derivatives (e.g., via Pd-catalyzed cyclization) ~400–450* Fused quinoline-carbazole system Synthetic intermediate

*Calculated based on molecular formulas inferred from synthesis descriptions.

Key Observations:
  • Bicyclic vs. Heterocyclic Systems : The target compound’s bicyclo[2.2.1]heptane scaffold introduces steric complexity compared to planar heterocycles like 1,3,4-oxadiazole or fused naphthalimide systems . This may influence solubility and binding interactions.
  • Substituent Effects: The phenoxy group in 9-(9-ethyl-carbazol-3-yl)-2-(phenoxy)acetamide enhances antimicrobial activity, while the naphthalimide hybrid in is tailored for photophysical applications .

Q & A

Basic Questions

What are the recommended synthetic routes for N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide?

Synthesis typically involves multi-step reactions, starting with functionalization of the bicyclo[2.2.1]heptane core followed by coupling with the carbazole moiety. For example:

  • Step 1 : Activation of the bicycloheptane carboxyl group using reagents like thionyl chloride to form the acyl chloride intermediate.
  • Step 2 : Amidation with 9-ethyl-9H-carbazol-3-amine under reflux in dichloromethane (MDC) with triethylamine as a base .
  • Quality Control : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions, especially distinguishing between regioisomers in the carbazole and bicycloheptane moieties .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., using SHELXL for refinement) .
  • Mass Spectrometry : HRMS ensures molecular formula accuracy, particularly given the compound’s high carbon/hydrogen ratio .

How should researchers design initial bioactivity assays for this compound?

  • Target Selection : Prioritize targets based on structural analogs. For example, carbazole derivatives often exhibit kinase inhibition or antimicrobial activity .
  • Assay Conditions : Use standardized protocols (e.g., microdilution for antimicrobial testing) with positive controls (e.g., ciprofloxacin for bacteria).
  • Dose-Response Analysis : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values, ensuring replicates (n ≥ 3) to assess variability .

Advanced Research Questions

How can crystallographic data resolve discrepancies in reported stereochemical configurations?

  • Refinement Tools : Use SHELXL for high-resolution data to model disorder or anisotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELXL .
  • Validation : Cross-check with software like PLATON to detect missed symmetry or solvent-accessible voids .
  • Case Study : Analogs with methyl vs. methoxy substituents showed conformational differences in the bicycloheptane ring, resolved via Hirshfeld surface analysis in CrystalExplorer .

How do structural analogs with varying substituents affect bioactivity?

  • Substituent Impact :

    Substituent (R)Bioactivity TrendSource
    4-Fluorophenyl↑ Antimicrobial
    Methoxypropyl↓ Solubility
  • Methodology : Compare IC₅₀ values of analogs using ANOVA to identify statistically significant trends. For example, lipophilic groups (e.g., dichlorophenyl) enhance membrane permeability but reduce aqueous solubility .

What computational strategies optimize reaction conditions for scaled synthesis?

  • DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent) and identify critical parameters .
  • AI Integration : Train machine learning models on reaction yield data to predict optimal conditions (e.g., COMSOL Multiphysics for heat/mass transfer simulations) .

How to address contradictions in spectroscopic data for carbazole-bicycloheptane derivatives?

  • Case Example : Discrepancies in ¹³C NMR shifts (Δδ > 1 ppm) may arise from rotational isomerism. Use variable-temperature NMR to confirm dynamic processes .
  • Mitigation : Cross-validate with X-ray data or DFT calculations (e.g., Gaussian09) to correlate observed shifts with predicted conformers .

What advanced techniques improve experimental phasing in crystallography?

  • SHELXD/SHELXE : Employ dual-space algorithms for ab initio phasing, particularly for low-resolution (<2.0 Å) data. Use the "Fragments" command to automate heavy-atom search .
  • Synchrotron Data : Collect high-multiplicity datasets to enhance anomalous signal (e.g., for S-SAD phasing) .

How to design structure-activity relationship (SAR) studies for bicyclic carboxamides?

  • Scaffold Modifications : Systematically vary substituents on the carbazole (e.g., ethyl vs. methoxy groups) and bicycloheptane (e.g., methyl vs. hydroxy) .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., cytochrome P450) .

What methodologies validate synthetic intermediates with complex stereochemistry?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 with hexane/isopropanol gradients .
  • VCD (Vibrational Circular Dichroism) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .

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